Pyridin-3-ylmagnesium chloride
CAS No.: 52770-25-9
Cat. No.: VC11677104
Molecular Formula: C5H4ClMgN
Molecular Weight: 137.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52770-25-9 |
|---|---|
| Molecular Formula | C5H4ClMgN |
| Molecular Weight | 137.85 g/mol |
| IUPAC Name | magnesium;3H-pyridin-3-ide;chloride |
| Standard InChI | InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | NPAJZEOSNIPCPO-UHFFFAOYSA-M |
| SMILES | C1=C[C-]=CN=C1.[Mg+2].[Cl-] |
| Canonical SMILES | C1=C[C-]=CN=C1.[Mg+2].[Cl-] |
Introduction
Chemical Identity and Fundamental Properties
Pyridin-3-ylmagnesium chloride is an organomagnesium compound with the molecular formula C₅H₄ClMgN and a molecular weight of 137.85 g/mol. The pyridine ring confers aromatic stability, while the magnesium center enables nucleophilic reactivity. The compound typically exists as a solution in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether, which stabilize the Grignard reagent by coordinating to the magnesium atom .
Structural and Electronic Characteristics
The pyridine ring’s electron-withdrawing nature polarizes the Mg–C bond, enhancing the nucleophilicity of the carbon atom attached to magnesium. This electronic configuration facilitates reactions with electrophilic substrates, including carbonyl compounds, alkyl halides, and aromatic systems. X-ray crystallographic studies of analogous Grignard reagents reveal a tetrahedral geometry around magnesium, with solvent molecules occupying coordination sites .
Synthesis and Industrial Production
Laboratory-Scale Preparation
Pyridin-3-ylmagnesium chloride is conventionally synthesized via the reaction of 3-chloropyridine with magnesium metal in anhydrous ether solvents under inert atmospheres. A representative protocol involves:
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Activating magnesium turnings with iodine.
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Slowly adding 3-chloropyridine in THF.
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Refluxing the mixture until magnesium consumption is complete.
The reaction proceeds via a single-electron transfer mechanism, forming a radical intermediate that couples with magnesium to yield the Grignard reagent .
Role of Lithium Chloride Complexes
Industrial methods often employ Grignard reagent–lithium chloride complexes to improve reaction efficiency. For example, combining isopropyl magnesium chloride with LiCl increases the reagent’s stability and reactivity, achieving conversions exceeding 99% in halogen–magnesium exchange reactions . This approach reduces side reactions and shortens reaction times from 24 hours to approximately 5 hours under optimized conditions .
Large-Scale Manufacturing
Continuous flow reactors dominate industrial production due to their ability to maintain precise temperature control and minimize exothermic risks. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Minimizes decomposition |
| Molar Ratio (R-MgX) | 1.3–1.35 equiv | Prevents overaddition |
| Solvent | THF with 10% LiCl | Enhances reaction rate |
Data from patent EP2586777A1 demonstrate that these conditions produce Pyridin-3-ylmagnesium chloride with >94% purity, suitable for pharmaceutical applications .
Reactivity and Mechanistic Insights
Nucleophilic Additions
The reagent reacts with carbonyl compounds to form alcohols, a reaction critical in synthesizing nicotine derivatives. For instance, in the enantioselective synthesis of (S)-nicotine, Pyridin-3-ylmagnesium chloride adds to a chiral sulfinimine, establishing the stereochemistry of the pyrrolidine ring with 94.4% enantiomeric excess .
Cross-Coupling Reactions
The compound participates in Kumada couplings to form biaryl structures. A notable example is its use in synthesizing 2-methoxy-5-(pyridin-2-yl)pyridine, an intermediate for the antiepileptic drug perampanel. Reactions with 2-chloropyridine in the presence of catalytic Ni(acac)₂ yield the bipyridine product in >99% HPLC purity .
Pharmaceutical and Industrial Applications
Drug Synthesis
Pyridin-3-ylmagnesium chloride is integral to constructing pyridine-containing pharmacophores. Recent studies highlight its role in synthesizing 3-(pyridine-3-yl)-2-oxazolidinones, a class of antibiotics targeting multidrug-resistant Gram-positive bacteria. Compound 21d (Figure 1), derived from this reagent, exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, comparable to linezolid .
Table 1: Antibacterial Activity of 2-Oxazolidinone Derivatives
| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |
|---|---|---|
| 21d | 0.5 | 1 |
| Linezolid | 1 | 2 |
Agrochemicals and Materials
The reagent’s ability to introduce pyridine moieties into aromatic systems has been exploited in developing herbicides and light-emitting diodes (LEDs). For example, coupling with chloropyridines yields ligands for luminescent iridium complexes used in OLEDs .
Future Directions and Challenges
Stereocontrolled Synthesis
Advances in chiral auxiliaries and transition-metal catalysis may enable broader use of Pyridin-3-ylmagnesium chloride in asymmetric synthesis. The RSC study’s success in achieving 425:1 diastereomeric ratios for nicotine precursors underscores this potential .
Green Chemistry Initiatives
Replacing ether solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF could reduce environmental impact while maintaining reagent stability.
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